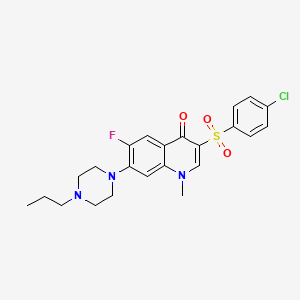

3-((4-氯苯基)磺酰基)-6-氟-1-甲基-7-(4-丙基哌嗪-1-基)喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

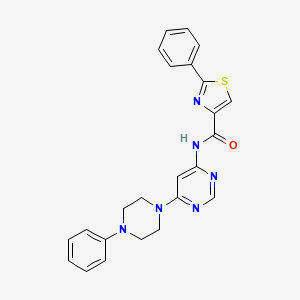

The synthesis of quinolinone derivatives, such as the compound , often involves multi-step reactions that can include the formation of sulfonamides and subsequent coupling reactions. In one study, a novel quinazolinone derivative was synthesized through a sulfur arylation reaction. This process could be analogous to the synthesis of the compound "3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one", where a similar sulfonation step might be involved. The synthesis route reported in the study provided a compound with antibacterial properties, suggesting that the synthesis of such compounds could be of pharmaceutical interest .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be modified with various substituents to alter its properties. The study on the quinazolinone derivative revealed a monoclinal crystal system with specific unit cell parameters. The non-hydrogen atoms in the structure were refined anisotropically, and the hydrogen atoms were placed theoretically. Such detailed structural analysis is crucial for understanding the interactions of the compound with biological targets .

Chemical Reactions Analysis

Quinolinone derivatives can participate in various chemical reactions, including Sonogashira couplings, as mentioned in another study. This type of reaction involves the coupling of an aryl halide with an alkyne, which can be used to introduce different substituents into the quinolinone core. The ability to incorporate a range of substituents allows for the fine-tuning of the compound's biological activity, such as selective inhibition of cancer cell lines. This suggests that the compound may also undergo similar reactions to achieve desired biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the empirical formula, space group, and unit cell parameters, which are essential for understanding the compound's behavior in solid-state. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP) derived from density functional theory, offer a deeper understanding of the intermolecular interactions and potential reactivity of the compound. These properties are significant when considering the compound's solubility, stability, and overall suitability for pharmaceutical applications .

科学研究应用

合成和化学性质

由于喹啉衍生物(包括含有氯苯基、氟、甲基和哌嗪基的化合物)具有有趣的化学和生物学性质,因此对其的研究非常广泛。例如,由 3-(三氟甲基)喹喔啉-2(1H)-酮和 3-(三(二)氟甲基)喹喔啉-2-羧酸合成的化合物显示出广泛的取代,包括氯代、甲基磺酰衍生物,展示了这些骨架在化学合成中的多功能性 (Didenko 等,2015)。

生物活性与应用

喹啉衍生物已被研究用于各种生物活性,包括:

抗组胺剂:已经合成了与目标化合物在结构上相关的新的喹唑啉-4-(3H)-酮,并且显示出有希望的 H1 抗组胺活性,表明在过敏治疗中的潜在应用 (Alagarsamy 和 Parthiban,2012)。

AMPA 受体拮抗剂:合成 6-氟-3-(2-氯苯基)喹唑啉-4-酮以探测 AMPA 受体抑制突出了喹啉衍生物在开发神经系统疾病治疗中的作用 (Chenard 等,2001)。

癌症研究:已经探索了磺酰胺衍生物(包括喹啉和喹唑啉酮化合物)的抗癌活性。这些研究涉及了解化合物与生物靶标相互作用并诱导癌细胞死亡的能力,证明了喹啉衍生物在肿瘤学中的潜力 (Cumaoğlu 等,2015)。

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN3O3S/c1-3-8-27-9-11-28(12-10-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-16(24)5-7-17/h4-7,13-15H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDALKIXGZBKWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)

![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)